1-[2-(3,4-Difluorophenyl)sulfanylacetyl]imidazolidin-2-one
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Overview
Description
1-[2-(3,4-Difluorophenyl)sulfanylacetyl]imidazolidin-2-one is an organic compound characterized by the presence of a difluorophenyl group attached to a sulfanylacetyl moiety, which is further connected to an imidazolidin-2-one ring
Preparation Methods
The synthesis of 1-[2-(3,4-Difluorophenyl)sulfanylacetyl]imidazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzene and imidazolidin-2-one.
Formation of Sulfanylacetyl Intermediate: The 3,4-difluorobenzene is reacted with a suitable thiolating agent to introduce the sulfanyl group, forming 3,4-difluorophenyl sulfide.
Acylation: The intermediate is then acylated using an appropriate acylating agent to form the sulfanylacetyl derivative.
Cyclization: Finally, the sulfanylacetyl derivative is reacted with imidazolidin-2-one under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[2-(3,4-Difluorophenyl)sulfanylacetyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis of the imidazolidin-2-one ring can occur under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(3,4-Difluorophenyl)sulfanylacetyl]imidazolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Due to its unique structural features, the compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is used in biological studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel compounds.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Difluorophenyl)sulfanylacetyl]imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[2-(3,4-Difluorophenyl)sulfanylacetyl]imidazolidin-2-one can be compared with other similar compounds, such as:
1-[2-(3,4-Difluorophenyl)sulfanylacetyl]pyrrolidine-3-carboxylic acid: This compound has a similar sulfanylacetyl group but differs in the heterocyclic ring structure.
1-{[(3,4-Difluorophenyl)sulfanyl]acetyl}-2-imidazolidinone: This compound shares the imidazolidinone ring but has variations in the substituents attached to the ring.
1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperazin-1-Yl-3,4-Dihydroquinazolin-2(1h)-One: This compound has a different core structure but contains similar difluorophenyl groups.
Properties
IUPAC Name |
1-[2-(3,4-difluorophenyl)sulfanylacetyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O2S/c12-8-2-1-7(5-9(8)13)18-6-10(16)15-4-3-14-11(15)17/h1-2,5H,3-4,6H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRGKOMAVPBFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)CSC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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